Cas no 39731-05-0 (1H-Indole-2-carboxylicacid, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, 1-methylethyl ester)

1H-Indole-2-carboxylicacid, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, 1-methylethyl ester structure
39731-05-0 structure
Product name:1H-Indole-2-carboxylicacid, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, 1-methylethyl ester
CAS No:39731-05-0
MF:C19H28N2O4
MW:348.436625480652
CID:310230
PubChem ID:193949

1H-Indole-2-carboxylicacid, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, 1-methylethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-2-carboxylicacid, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, 1-methylethyl ester
    • 1H-Indole-2-carboxylicacid, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, 1-methylethyl ...
    • propan-2-yl 4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carboxylate
    • SDZ 21009
    • Carpindolol [INN]
    • Isopropyl ( -)-4-(3-(tert-butylamino)-2-hydroxypropoxy)indole-2-carboxylate.
    • Isopropyl (+-)-4-(3-(tert-butylamino)-2-hydroxypropoxy)indole-2-carboxylate
    • LM 21009
    • UNII-W8F97XP38W
    • 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-1H-indole-2-carboxylicacid,1-methylethylester
    • Isopropyl 4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-indole-2-carboxylate
    • NCGC00025200-01
    • CS-0025291
    • HMS3412H09
    • SCHEMBL1254593
    • CAS-39731-05-0
    • CHEMBL1742440
    • 4-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1H-indole-2-carboxylic acid,1-methylethyl ester
    • 4-[3-[(1,1-DIMETHYLETHYL)AMINO]-2-HYDROXYPROPOXY]-1H-INDOLE-2-CARBOXYLIC ACID, 1-METHYLETHYL ESTER
    • SR-01000597604
    • SDZ21009; Sandoz21-009
    • HMS3676H09
    • 39731-05-0
    • Tox21_113583
    • NCGC00025200-02
    • Carpindolol
    • Tox21_113583_1
    • Isopropyl4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-indole-2-carboxylate
    • ISOPROPYL (+/-)-4-(3-(TERT-BUTYLAMINO)-2-HYDROXYPROPOXY)INDOLE-2-CARBOXYLATE
    • DTXSID3049041
    • HMS3268A13
    • Isopropyl (+-)-4-(3-(tert-butylamino)-2-hydroxypropoxy)indole-2-carboxylate.
    • BRD-A15530910-001-01-3
    • W8F97XP38W
    • CHEBI:91550
    • Q16852424
    • SR-01000597604-1
    • AKOS024456644
    • HY-103199
    • NS00125326
    • DTXCID4028967
    • FT-0745686
    • BRD-A15530910-001-02-1
    • DA-57757
    • Inchi: InChI=1S/C19H28N2O4/c1-12(2)25-18(23)16-9-14-15(21-16)7-6-8-17(14)24-11-13(22)10-20-19(3,4)5/h6-9,12-13,20-22H,10-11H2,1-5H3
    • InChI Key: SJYFDORQYYEJLB-UHFFFAOYSA-N
    • SMILES: CC(OC(C1NC2C=CC=C(OCC(CNC(C)(C)C)O)C=2C=1)=O)C

Computed Properties

  • Exact Mass: 348.20500
  • Monoisotopic Mass: 348.205
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 9
  • Complexity: 436
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.6A^2
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.15
  • Boiling Point: 529.8°Cat760mmHg
  • Flash Point: 274.2°C
  • Refractive Index: 1.567
  • PSA: 83.58000
  • LogP: 3.25180

1H-Indole-2-carboxylicacid, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, 1-methylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM265991-5g
Isopropyl 4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-indole-2-carboxylate
39731-05-0 95%+
5g
$5780 2023-02-02
SHENG KE LU SI SHENG WU JI SHU
sc-203695-10 mg
SDZ 21009,
39731-05-0
10mg
¥1,504.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-203695A-50 mg
SDZ 21009,
39731-05-0
50mg
¥6,205.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-203695A-50mg
SDZ 21009,
39731-05-0
50mg
¥6205.00 2023-09-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11488-50mg
SDZ 21009
39731-05-0 98%
50mg
¥12525.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-203695-10mg
SDZ 21009,
39731-05-0
10mg
¥1504.00 2023-09-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11488-10mg
SDZ 21009
39731-05-0 98%
10mg
¥3096.00 2023-09-09

Additional information on 1H-Indole-2-carboxylicacid, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, 1-methylethyl ester

Comprehensive Overview of 1H-Indole-2-carboxylicacid, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, 1-methylethyl ester (CAS No. 39731-05-0)

The compound 1H-Indole-2-carboxylicacid, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, 1-methylethyl ester (CAS No. 39731-05-0) is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure, featuring an indole core and a tert-butylamino side chain, makes it a subject of interest for drug discovery and development. Researchers often explore its derivatives for their potential in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding.

In recent years, the demand for indole-based compounds has surged due to their versatility in medicinal chemistry. The 1-methylethyl ester group in this compound enhances its lipophilicity, which is crucial for improving bioavailability—a key focus in modern drug design. This aligns with current trends in small-molecule therapeutics, where optimizing ADME properties (Absorption, Distribution, Metabolism, Excretion) is paramount. Users searching for "indole derivatives in drug development" or "CAS 39731-05-0 applications" will find this compound relevant to their queries.

The 2-hydroxypropoxy moiety in the molecule introduces a polar functional group, which can influence solubility and hydrogen bonding interactions. This feature is particularly valuable in the design of targeted therapies, a hot topic in precision medicine. Discussions around "structure-activity relationships (SAR)" often highlight such modifications, making this compound a case study for aspiring chemists and researchers. Additionally, its tert-butylamino group is frequently explored in GPCR-targeted drugs, a trending area in neurodegenerative and metabolic disease research.

From a synthetic perspective, the preparation of 1H-Indole-2-carboxylicacid, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, 1-methylethyl ester involves multi-step organic reactions, including esterification and ether formation. These processes are widely discussed in forums focusing on "green chemistry" and "sustainable synthesis", addressing environmental concerns in chemical production. The compound’s CAS No. 39731-05-0 serves as a unique identifier in patent literature, often linked to innovations in heterocyclic chemistry.

In analytical chemistry, advanced techniques like HPLC and LC-MS are employed to characterize this compound, ensuring purity and consistency—a critical aspect for regulatory compliance in pharmaceuticals. Queries such as "analytical methods for indole derivatives" or "CAS 39731-05-0 spectral data" reflect user interest in quality control protocols. Furthermore, computational tools like molecular docking are increasingly used to predict its interactions with biological targets, bridging gaps between in silico and in vitro studies.

Beyond pharmaceuticals, 1H-Indole-2-carboxylicacid derivatives are investigated for their roles in agrochemicals and material science. For instance, their photophysical properties are explored in organic electronics, a field gaining traction due to the rise of flexible devices. This multidisciplinary relevance makes the compound a frequent subject in cross-industry collaborations, answering search trends like "indole compounds beyond medicine."

To summarize, 1H-Indole-2-carboxylicacid, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, 1-methylethyl ester (CAS No. 39731-05-0) exemplifies the convergence of synthetic chemistry, drug discovery, and material science. Its structural complexity and functional diversity cater to evolving research needs, making it a staple in both academic and industrial settings. As the scientific community prioritizes molecular innovation and sustainability, this compound remains a focal point for future breakthroughs.

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